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Compound of Interest

Compound Name: 6-Fluoroflavone

Cat. No.: B074384

CAS Number: 1218-82-2

This technical guide provides an in-depth overview of 6-Fluoroflavone, a synthetic fluorinated
flavonoid of significant interest in medicinal chemistry and drug development. The introduction
of a fluorine atom at the 6-position of the flavone backbone enhances its metabolic stability and
biological activity, making it a promising candidate for further investigation. This document
outlines its chemical properties, potential biological activities with a focus on its role as a
putative Aurora Kinase B inhibitor, and methodologies for its synthesis and evaluation.

Chemical and Physical Properties

6-Fluoroflavone, also known as 6-fluoro-2-phenyl-4H-chromen-4-one, is a white crystalline
solid.[1][2][3] Its fundamental properties are summarized in the table below. The fluorine
substitution is known to enhance lipophilicity, which can influence its pharmacological profile.[4]
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Property Value Reference(s)
CAS Number 1218-82-2 [1][2][5]
Molecular Formula CisHoFO2 [11[2][5]
Molecular Weight 240.23 g/mol [11[2][5]
Appearance White crystalline solid [1112]

Melting Point 128-134 °C [1][2]

IUPAC Name 6-fluoro-2-phenylchromen-4- GBlE]

one

6-Fluoro-2-phenyl-4H-1-
Synonyms [11[2]
benzopyran-4-one

Biological Activity and Mechanism of Action

Flavonoids, as a class, are known to possess a wide range of biological activities, including
antioxidant, anti-inflammatory, and anticancer properties.[6] 6-Fluoroflavone has been
investigated for its potential as an anti-proliferative and pro-apoptotic agent.[6][7]

Anticancer Potential and Aurora Kinase B Inhibition

Recent in silico studies have highlighted 6-Fluoroflavone as a potential inhibitor of Aurora
Kinase B (AURKB), a key serine/threonine kinase involved in cell division.[6][7] Overexpression
of AURKB is linked to tumorigenesis and is a therapeutic target in oncology.[6][7] Inhibition of
AURKB disrupts mitosis, leading to cytokinesis failure, endoreduplication, polyploidy, and
ultimately, apoptosis in cancer cells.[6][8]

While specific experimental 1Cso values for 6-Fluoroflavone against cancer cell lines or directly
against AURKB are not prominently available in the reviewed literature, related fluorinated
flavonoids have demonstrated significant anticancer activity. For context, the table below
presents ICso values for some fluorinated isoflavone analogues against the MCF-7 breast
cancer cell line.
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Compound Target Cell Line ICs0 (M) Reference
Fluorinated Isoflavone
. MCF-7 13.66 [9]
Fluorinated Isoflavone
c MCF-7 15.43 [9]
Fluorinated Isoflavone

MCFE-7 11.23 [9]

7

Signaling Pathway

The proposed mechanism of action for 6-Fluoroflavone as an anticancer agent centers on the
inhibition of the Aurora Kinase B signaling pathway, which is critical for proper mitotic
progression.
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Caption: Proposed inhibitory action of 6-Fluoroflavone on the Aurora Kinase B pathway.
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Experimental Protocols
Synthesis of 6-Fluoroflavone

A definitive, detailed experimental protocol for the synthesis of 6-Fluoroflavone is not readily
available in the cited literature. However, its synthesis can be approached through established
methods for flavone synthesis, such as the Baker-Venkataraman rearrangement or the Claisen-
Schmidt condensation.[10][11][12]

A plausible synthetic route would involve the Baker-Venkataraman rearrangement, starting
from 2'-hydroxy-5'-fluoroacetophenone. The general workflow for this method is presented
below.
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Caption: General workflow for 6-Fluoroflavone synthesis via Baker-Venkataraman

rearrangement.
lllustrative Protocol (based on general Baker-Venkataraman rearrangement for flavones):[13]

o Step 1: Esterification: 2'-hydroxy-5'-fluoroacetophenone is dissolved in pyridine. Benzoyl
chloride is added, and the exothermic reaction is allowed to proceed. The mixture is then
poured into dilute hydrochloric acid to precipitate the ester, 2-benzoyloxy-5'-

fluoroacetophenone.

e Step 2: Rearrangement: The crude ester is dissolved in pyridine, and potassium hydroxide is
added. The mixture is heated to facilitate the rearrangement to the 1,3-diketone intermediate,
1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.
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e Step 3: Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid, and a catalytic
amount of concentrated sulfuric acid is added. The mixture is heated to effect
cyclodehydration, yielding 6-Fluoroflavone. The product is then isolated by pouring the
reaction mixture onto ice.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of 6-Fluoroflavone on cancer cell lines, a 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.[14]

Protocol Outline:[14]

o Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 X
104 cells/well) and incubated for 24 hours to allow for attachment.

o Compound Treatment: The cells are treated with various concentrations of 6-Fluoroflavone
(typically in a DMSO stock, diluted with culture medium) and incubated for a specified period
(e.g., 48 hours).

o MTT Addition: An MTT solution is added to each well, and the plate is incubated for
approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to a purple formazan.

e Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is
added to dissolve the formazan crystals.

o Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm)
using a microplate reader.

o Data Analysis: Cell viability is calculated as a percentage relative to the untreated control
cells. The ICso value, the concentration of the compound that inhibits cell growth by 50%, is
determined by plotting cell viability against the compound concentration.

Conclusion
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6-Fluoroflavone is a promising synthetic flavonoid with potential applications in oncology. Its
proposed mechanism as an inhibitor of Aurora Kinase B provides a strong rationale for its
anticancer effects. While quantitative biological data for this specific compound is still
emerging, the established activities of related fluorinated flavonoids suggest that 6-
Fluoroflavone is a valuable candidate for further synthesis, biological evaluation, and drug
development efforts. The experimental protocols outlined in this guide provide a framework for
researchers to pursue these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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